molecular formula C10H12O B12102178 3-Buten-2-ol, 4-phenyl-, (2R,3E)-

3-Buten-2-ol, 4-phenyl-, (2R,3E)-

Cat. No.: B12102178
M. Wt: 148.20 g/mol
InChI Key: ZIJWGEHOVHJHKB-FCZSHJHJSA-N
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Description

Enantiomerically Pure Chiral Building Blocks in Modern Organic Synthesis

Many organic molecules can exist as enantiomers—non-superimposable mirror images of each other. While physically similar, enantiomers can exhibit profoundly different biological activities. Often, only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or even harmful. Consequently, the synthesis of single-enantiomer compounds is a critical objective in drug discovery and development. acs.org Enantiomerically pure chiral building blocks are foundational to this endeavor. chemspider.comnih.gov These are relatively simple molecules possessing a defined stereochemistry that can be incorporated into larger, more complex structures, thereby transferring their chirality to the final product. The use of such building blocks provides an efficient and reliable strategy for accessing optically pure compounds. acs.org

Strategic Importance of Homoallylic Alcohols in Stereoselective Transformations

Homoallylic alcohols are particularly prized as chiral building blocks due to the synthetic versatility of their two key functional groups. chemicalbook.com The hydroxyl group can act as a handle for directing subsequent chemical transformations, while the alkene moiety can be functionalized in numerous ways—such as through oxidation, reduction, or addition reactions—to introduce new stereocenters. researchgate.net The stereochemistry of the alcohol itself can influence the outcome of these transformations, enabling a high degree of stereocontrol. Methods like asymmetric allylation, where an allyl group is added to an aldehyde, have become powerful tools for generating enantioenriched homoallylic alcohols. mdpi.comresearchgate.netontosight.ai

Research Trajectory of (2R,3E)-4-phenyl-3-buten-2-ol in Stereocontrol

The compound (2R,3E)-4-phenyl-3-buten-2-ol serves as an exemplary model for the preparation of enantiomerically pure homoallylic alcohols. Its research significance lies not only in its potential as a precursor to bioactive molecules, such as optically active lactones with antiproliferative activity, but also in the methods developed for its stereocontrolled synthesis. mdpi.com

The primary route to obtaining this specific enantiomer is not through direct asymmetric synthesis but via the kinetic resolution of the racemic alcohol or its corresponding esters. This technique employs a chiral catalyst—most notably, a lipase (B570770) enzyme—to selectively react with one enantiomer of the racemic mixture at a faster rate than the other.

A key precursor for this process is trans-4-phenyl-3-buten-2-one, commonly known as benzalacetone. sigmaaldrich.comlobachemie.comnist.gov This α,β-unsaturated ketone can be synthesized through a condensation reaction between benzaldehyde (B42025) and acetone. chemicalbook.com Subsequent reduction of benzalacetone, for instance with sodium borohydride, yields racemic (E)-4-phenyl-3-buten-2-ol. researchgate.netnih.gov

The crucial step for achieving stereocontrol is the enzymatic kinetic resolution. In this process, the racemic alcohol or its acetate (B1210297) ester is exposed to a lipase in an appropriate solvent system. The enzyme selectively catalyzes the hydrolysis of the ester (or the acylation of the alcohol) for one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric purity. For (E)-4-phenyl-3-buten-2-ol and its esters, it has been demonstrated that various lipases preferentially react with the (S)-enantiomer, allowing for the isolation of the desired (R)-alcohol. mdpi.comresearchgate.netresearchgate.net

Detailed research has explored the efficacy of different lipases and reaction conditions to optimize this resolution. For instance, studies using Lecitase™ Ultra, an immobilized lipase, have shown its effectiveness in the hydrolysis of various esters of (E)-4-phenyl-3-buten-2-ol. The choice of the ester group and the immobilization of the enzyme can significantly impact the reaction's enantioselectivity. mdpi.comresearchgate.net

Table 1: Lipase-Catalyzed Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl acetate

This table summarizes the results from a study comparing various commercial lipases for the hydrolysis of racemic (E)-4-phenylbut-3-en-2-yl acetate to produce (R)-4-phenyl-3-buten-2-ol. The enantiomeric excess (ee) of the product alcohol and the remaining acetate, along with the enantioselectivity factor (E), are key metrics of success.

Lipase CatalystTime (h)Conversion (%)Product Alcohol (ee %)ConfigurationUnreacted Acetate (ee %)E-value
P. fluorescens lipase724899.2R99.6>200
PPL725099.6R99.2>200
Lipozyme TL IM725299.5R96.1>200
Lipase PS725297.7R93.8>100
Lipase AK45383.5R87.439
CALB4269R75.09

Data sourced from a comparative study on lipase-catalyzed kinetic resolution. researchgate.net PPL = Porcine Pancreatic Lipase, CALB = Lipase B from Candida antarctica, Lipase PS = Lipase from Pseudomonas cepacia, Lipase AK = Lipase from Pseudomonas fluorescens. High E-values (>200) indicate excellent enantioselectivity.

Further investigations have focused on optimizing the process using specific enzymes like Lecitase™ Ultra (LU). The data below illustrates the kinetic resolution of the butyrate (B1204436) ester of the target alcohol, highlighting the high enantiopurity achievable for both the resulting (R)-alcohol and the remaining (S)-ester.

Table 2: Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl butyrate with Lecitase™ Ultra

This table presents findings from the kinetic resolution using an immobilized Lecitase™ Ultra preparation, demonstrating the high efficiency and enantioselectivity of this biocatalyst.

BiocatalystTime (h)Conversion (%)Product Alcohol (ee %)Unreacted Ester (ee %)E-value
LU-CNBr24499599>200

Data sourced from a study on immobilized Lecitase™ Ultra. researchgate.net LU-CNBr refers to Lecitase™ Ultra immobilized on cyanogen (B1215507) bromide-activated agarose.

The successful stereoselective synthesis of (2R,3E)-4-phenyl-3-buten-2-ol through these enzymatic methods underscores the power of biocatalysis in producing enantiomerically pure building blocks. This specific chiral alcohol stands as a testament to the strategic importance of homoallylic alcohols and the ongoing research efforts to control stereochemistry in organic synthesis, paving the way for the creation of novel and complex chiral molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(E,2R)-4-phenylbut-3-en-2-ol

InChI

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m1/s1

InChI Key

ZIJWGEHOVHJHKB-FCZSHJHJSA-N

Isomeric SMILES

C[C@H](/C=C/C1=CC=CC=C1)O

Canonical SMILES

CC(C=CC1=CC=CC=C1)O

Origin of Product

United States

Asymmetric Synthetic Methodologies for 2r,3e 4 Phenyl 3 Buten 2 Ol

Chiral Auxiliary-Controlled Synthesis of (2R,3E)-4-phenyl-3-buten-2-ol

Diastereoselective Reactions with Chiral Enone Precursors

The synthesis of specific stereoisomers can be achieved through diastereoselective reactions involving chiral precursors. In the context of producing compounds structurally related to (2R,3E)-4-phenyl-3-buten-2-ol, the reduction of a chiral enone can be a key step. For instance, the multi-enzyme cascade synthesis of the odorous stereoisomers of Muguesia® utilizes the reduction of (E)-3-methyl-4-phenyl-3-buten-2-one. This process combines the stereoselective reduction of the carbon-carbon double bond by an ene-reductase (ER) with the subsequent reduction of the carbonyl group by an alcohol dehydrogenase (ADH). polimi.it This dual-enzyme, one-pot reaction effectively converts the starting unsaturated ketone into chiral saturated alcohols with high diastereoselectivity. polimi.it The choice of enzymes is critical to prevent the formation of the undesired allylic alcohol by ensuring the ADH has a high preference for the saturated ketone intermediate. polimi.it

Enantioselective Allylation and Crotylation Reactions

Enantioselective additions of allyl and crotyl groups to carbonyl compounds represent a powerful strategy for the asymmetric synthesis of homoallylic alcohols.

Chiral Lewis Acid-Catalyzed Additions

Chiral Lewis acids have been effectively employed to catalyze the enantioselective allylation of ketones. A notable example is the boron-catalyzed allylation of ketones with allenes. This method has demonstrated excellent yield, regioselectivity, and diastereoselectivity across various substrates. acs.org By employing an enantioenriched boron catalyst, the reaction can be rendered asymmetric, affording homoallylic alcohols with good yield, diastereoselectivity, and enantioselectivity. acs.org For instance, the reaction of acetophenone (B1666503) with cyclohexylallene (B1596578) using a chiral boron catalyst yields the corresponding enantioenriched homoallylic alcohol. acs.orgnih.gov The proposed mechanism involves hydroboration of the allene (B1206475) to form an allylic borane, which then undergoes a stereoselective addition to the ketone. ua.es

The choice of catalyst and reaction conditions significantly influences the stereochemical outcome. For example, using (S)-Ph-BBD-OMe as a catalyst allows for the asymmetric allylation to produce enantioenriched homoallylic alcohols. nih.govua.es The temperature can also play a crucial role; while higher temperatures may reduce reaction times, they can also lead to decreased diastereoselectivity and enantioselectivity. nih.gov

Organocatalytic Stereoselective Approaches

While the provided search results focus heavily on metal- and enzyme-catalyzed reactions, the principles of organocatalysis are highly relevant to the synthesis of chiral alcohols. Organocatalytic methods often rely on the formation of transient chiral intermediates, such as iminium or enamine ions, to induce stereoselectivity. Although direct examples for the synthesis of (2R,3E)-4-phenyl-3-buten-2-ol via organocatalysis were not prominent in the search results, the asymmetric vinylogous Mannich reaction of furanones, which provides access to enantiomerically enriched butenolides, illustrates a related organocatalytic strategy. acs.org

Biocatalytic Pathways to (2R,3E)-4-phenyl-3-buten-2-ol

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit remarkable enantio- and regioselectivity.

Enzymatic Reductions of Substituted Enones

The enzymatic reduction of α,β-unsaturated ketones, such as trans-4-phenyl-3-buten-2-one (also known as benzalacetone), can lead to the formation of the corresponding chiral alcohol. nih.govresearchgate.net In vivo studies in rats and dogs have shown that the reductive metabolism of trans-4-phenyl-3-buten-2-one yields both the double-bond-reduced product, 4-phenyl-2-butanone, and the carbonyl-reduced product, trans-4-phenyl-3-buten-2-ol. nih.gov While the saturated ketone is the major metabolite, the formation of the allylic alcohol demonstrates the feasibility of this biocatalytic transformation. nih.gov

Furthermore, multi-enzyme systems have been developed for the stereoselective synthesis of related chiral alcohols. A cascade reaction using an ene-reductase and an alcohol dehydrogenase can convert an unsaturated ketone into a chiral saturated alcohol in a highly stereoselective manner. polimi.it

Lipase-Mediated Kinetic Resolution for Enantiopure (2R,3E)-4-phenyl-3-buten-2-ol

Lipase-mediated enzymatic kinetic resolution (EKR) is a widely used and effective method for obtaining enantiopure alcohols and their corresponding esters. This technique relies on the differential rate of reaction of a racemic mixture with an acyl donor or a nucleophile in the presence of a lipase (B570770).

The resolution of aromatic Morita-Baylis-Hillman (MBH) adducts, which are structurally similar to 4-phenyl-3-buten-2-ol (B3023580), has been successfully achieved using various lipases. nih.gov For example, the hydrolysis of acylated MBH adducts using lipases from Pseudomonas fluorescens, Pseudomonas cepacia (PCL), Candida antarctica A (CAL-A), and Candida antarctica B (CAL-B) has yielded enantiopure MBH acetates or butyrates and their corresponding alcohols with high enantiomeric excess (ee >90%) at approximately 50% conversion. nih.gov The enantiomeric ratio (E), a measure of the enzyme's selectivity, can exceed 200 in these resolutions. nih.gov

Specifically, Novozyme 435, a commercial lipase, has shown good selectivity in the resolution of certain MBH butyrate (B1204436) esters. nih.gov The choice of the acyl group is important, as some enzymes exhibit a preference for longer-chain esters. nih.gov Transesterification reactions in organic solvents, such as THF or 2-MeTHF, using acyl anhydrides in the presence of CAL-A, have also proven effective for the kinetic resolution of aromatic MBH adducts. nih.gov

Table 1: Lipase-Mediated Kinetic Resolution of Aromatic Morita-Baylis-Hillman Adducts

Lipase Substrate Type Resolution Method Key Findings Reference
Pseudomonas fluorescens lipase Cinnamaldehyde-derived MBH adducts Hydrolysis Good results for resolution. nih.gov
Amano AK lipase Benzaldehyde-derived MBH adducts Hydrolysis Most selective for these derivatives. nih.gov
Candida antarctica B (CAL-B) p-nitrobenzaldehyde and m-nitrobenzaldehyde-derived MBH acetates Hydrolysis Excellent ee values (>99%). nih.gov
Novozyme 435 Butyrate esters of MBH adducts Hydrolysis Good selectivity (E values 16-79). nih.gov
Candida antarctica A (CAL-A) Aromatic MBH adducts Transesterification Successful resolution in organic medium. nih.gov

Advanced Chemical Reactivity and Stereocontrolled Transformations of 2r,3e 4 Phenyl 3 Buten 2 Ol

Stereospecific Functionalizations of the Allylic Alcohol Moiety

The hydroxyl group of an allylic alcohol can direct the stereochemical outcome of reactions at the adjacent double bond. This directing effect, operating through various mechanisms such as hydrogen bonding or coordination to a metal catalyst, is a cornerstone of modern asymmetric synthesis.

Diastereoselective Epoxidation and Dihydroxylation of the Double Bond

Epoxidation: The epoxidation of chiral allylic alcohols is a well-studied transformation. The stereochemical course of the reaction is highly dependent on the reagents and catalysts employed.

Peracid-Mediated Epoxidation: Epoxidation with peracids like meta-chloroperoxybenzoic acid (m-CPBA) can proceed through a hydrogen-bonded transition state, where the peracid is delivered to the face of the double bond syn to the hydroxyl group. acs.org However, the diastereoselectivity can be modest and is influenced by the steric environment of the alcohol. acs.org For (2R,3E)-4-phenyl-3-buten-2-ol, this would likely lead to a mixture of diastereomeric epoxy alcohols.

Titanium-Catalyzed Epoxidation: The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective epoxidation of prochiral allylic alcohols. youtube.com When applied to a chiral allylic alcohol, the reaction exhibits a high degree of diastereoselectivity due to a "matched" or "mismatched" interaction between the chirality of the substrate and the chiral catalyst. For terminal allylic alcohols, the Sharpless epoxidation typically shows a strong preference for the anti-epoxy alcohol. nih.gov More recently, titanium salalen catalysts have been developed for the highly syn-selective epoxidation of terminal allylic alcohols. nih.govnih.gov

Vanadium-Catalyzed Epoxidation: Vanadium catalysts, such as vanadyl bis(acetylacetonate) (VO(acac)₂), in combination with an oxidant like tert-butyl hydroperoxide (t-BuOOH), are known to direct the epoxidation syn to the hydroxyl group through a coordination mechanism. This method generally provides high diastereoselectivity for the syn-epoxy alcohol.

Table 1: Expected Diastereoselectivity in the Epoxidation of Allylic Alcohols
Reagent/CatalystExpected Major DiastereomerDirecting PrincipleReference
m-CPBASynHydrogen Bonding acs.org
VO(acac)₂, t-BuOOHSynCoordination youtube.com
Ti(O-iPr)₄, (+)-DETAntiMatched/Mismatched Catalyst Control nih.gov
Titanium Salalen CatalystSynCatalyst Control nih.govnih.gov

Dihydroxylation: The dihydroxylation of the double bond in (2R,3E)-4-phenyl-3-buten-2-ol can also be controlled by the allylic hydroxyl group.

Sharpless Asymmetric Dihydroxylation: This method uses a catalytic amount of osmium tetroxide (OsO₄) with a chiral ligand (derived from dihydroquinine or dihydroquinidine) to achieve high enantioselectivity. wikipedia.org When applied to a chiral substrate, the facial selectivity is determined by the match between the substrate's chirality and the chiral ligand.

Directed Dihydroxylation: In the absence of strongly coordinating chiral ligands, the inherent diastereoselectivity of OsO₄ dihydroxylation often leads to the anti-diol, as predicted by Kishi's empirical rule. However, the use of additives like tetramethylethylenediamine (TMEDA) can reverse this selectivity. acs.orgox.ac.uk The OsO₄/TMEDA complex acts as a hydrogen-bond acceptor, directing the dihydroxylation to the face of the alkene syn to the hydroxyl group, leading to the syn-diol. acs.orgox.ac.ukthieme-connect.comresearchgate.netresearchgate.net

Table 2: Stereochemical Outcome of Dihydroxylation of Allylic Alcohols
ReagentExpected Major DiastereomerControlling FactorReference
OsO₄, NMOAntiSteric Approach (Kishi's Rule) acs.org
OsO₄, TMEDASynHydrogen-Bond Directed acs.orgox.ac.ukthieme-connect.comresearchgate.netresearchgate.net
AD-mix-βVaries (Ligand Controlled)Matched/Mismatched Catalyst Control wikipedia.org
AD-mix-αVaries (Ligand Controlled)Matched/Mismatched Catalyst Control wikipedia.org

Stereoselective Halogenation and Halohydrin Formation

The reaction of alkenes with halogens typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition. In chiral allylic alcohols, the stereocenter can influence the facial selectivity of the initial attack, and the hydroxyl group can act as an internal nucleophile in halohydrin formation.

Halogenation: Diastereoselective dichlorination of chiral secondary Z-allylic alcohols has been achieved with high diastereoselectivity. nih.gov The stereochemical outcome is often dependent on the electronic nature of the substituents on the alcohol.

Halohydrin Formation: The use of N-halosuccinimides (NCS, NBS) in the presence of water allows for the formation of halohydrins. The regioselectivity and stereoselectivity are governed by the stability of the intermediate halonium ion and the directing effect of the allylic alcohol.

Hydrofunctionalization Reactions with Controlled Stereochemistry

Hydrofunctionalization reactions, such as hydroamination and hydrofluorination, add an H and a functional group across the double bond. The development of catalytic asymmetric versions of these reactions allows for the synthesis of valuable chiral building blocks. rsc.org

Hydroamination: Ruthenium-catalyzed anti-Markovnikov hydroamination of racemic secondary allylic alcohols can produce chiral γ-amino alcohols with excellent enantioselectivity through a hydrogen-borrowing mechanism. liv.ac.uknih.gov Manganese catalysts with chiral macrocyclic ligands have also been developed for this transformation. nih.gov

Hydrofluorination: Enantioselective fluorination of allylic alcohols has been achieved using chiral anion phase-transfer catalysis. acs.org An in-situ generated directing group is often crucial for high enantiocontrol. acs.org

Rearrangement Reactions Involving (2R,3E)-4-phenyl-3-buten-2-ol

The allylic alcohol functionality in (2R,3E)-4-phenyl-3-buten-2-ol makes it a prime candidate for various rearrangement reactions, which are powerful tools for carbon-skeleton elaboration and the transfer of chirality.

Claisen and Related Rearrangements for Carbon Skeleton Elaboration

The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether, which can be formed in situ from an allylic alcohol. wikipedia.orgorganic-chemistry.org This reaction is known for its high stereoselectivity, proceeding through a chair-like transition state. organic-chemistry.org

Johnson-Claisen Rearrangement: This variant involves the reaction of an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst to yield a γ,δ-unsaturated ester. libretexts.orgnumberanalytics.comjk-sci.com The stereochemistry of the newly formed C-C bond and the double bond is highly predictable.

Eschenmoser-Claisen Rearrangement: Heating an allylic alcohol with N,N-dimethylacetamide dimethyl acetal (B89532) results in a γ,δ-unsaturated amide. libretexts.orgwikipedia.org

Ireland-Claisen Rearrangement: An allylic carboxylate is treated with a strong base to form a silyl (B83357) ketene (B1206846) acetal, which then rearranges. libretexts.orgwikipedia.org This method often proceeds at lower temperatures than the Johnson-Claisen rearrangement.

Overman Rearrangement: This reaction converts allylic alcohols into allylic trichloroacetamides via the rearrangement of an intermediate trichloroacetimidate. wikipedia.orgorganic-chemistry.orgchem-station.comsynarchive.comnrochemistry.com It is a reliable method for synthesizing allylic amines. organic-chemistry.orgchem-station.com

Allylic Rearrangements and Chiral Transfer Mechanisms

Allylic rearrangements involve the shift of a double bond, often with the migration of a functional group. wikipedia.orglscollege.ac.in When the starting material is chiral, the stereochemical information can be transferred to the product.

Derivatization for Enhanced Synthetic Utility

The strategic derivatization of (2R,3E)-4-phenyl-3-buten-2-ol allows for the introduction of various functional groups, paving the way for its use in the synthesis of more complex chiral structures. These transformations are pivotal in expanding the applications of this chiral synthon in areas such as pharmaceuticals and materials science.

Formation of Chiral Esters, Ethers, and Acetals

The hydroxyl group of (2R,3E)-4-phenyl-3-buten-2-ol is a prime site for derivatization. Standard organic reactions can be employed to convert this alcohol into a variety of other functional groups, thereby increasing its versatility as a chiral intermediate.

Chiral Esters:

The most extensively studied derivatization of 4-phenyl-3-buten-2-ol (B3023580) is its esterification. This reaction is often employed in the context of kinetic resolution of the racemic alcohol, where an enzyme selectively acylates one enantiomer, leaving the other unreacted. This process allows for the separation of the (R)- and (S)-enantiomers. Lipases are commonly used biocatalysts for this transformation due to their high enantioselectivity and mild reaction conditions. researchgate.netresearchgate.netnih.gov

In a typical lipase-catalyzed kinetic resolution, the racemic 4-phenyl-3-buten-2-ol is reacted with an acyl donor, such as an acid anhydride (B1165640) or an ester, in an organic solvent. The enzyme, often immobilized to improve stability and reusability, selectively catalyzes the esterification of the (R)-enantiomer, resulting in the formation of the (R)-ester and leaving behind the unreacted (S)-alcohol with high enantiomeric excess. researchgate.netresearchgate.net The choice of lipase (B570770), acyl donor, and solvent can significantly influence the reaction's efficiency and enantioselectivity. researchgate.net

Acyl DonorEnzymeSolventEnantiomeric Excess of (S)-alcohol (ee%)Enantiomeric Excess of (R)-ester (ee%)Reference
Vinyl Acetate (B1210297)Lipase from Pseudomonas fluorescensDiisopropyl ether>99>99 researchgate.net
Vinyl Butyrate (B1204436)Immobilized Lecitase™ UltraToluene95-9995-99 researchgate.net
Acetic AnhydrideAmidine-Based Catalyst (non-enzymatic)Toluene-- nih.gov

Chiral Ethers and Acetals:

While less documented for this specific stereoisomer, the formation of chiral ethers and acetals from (2R,3E)-4-phenyl-3-buten-2-ol can be achieved through established synthetic methodologies.

The Williamson ether synthesis provides a general route to ethers, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. To form a chiral ether from (2R,3E)-4-phenyl-3-buten-2-ol, a suitable alkyl halide would be employed in the presence of a non-nucleophilic base to minimize side reactions.

The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers with inversion of stereochemistry. organic-chemistry.org This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by another alcohol. organic-chemistry.org

Acetal formation involves the reaction of the alcohol with an aldehyde or ketone under acidic conditions. For (2R,3E)-4-phenyl-3-buten-2-ol, this would lead to the formation of a chiral acetal, where the stereocenter of the alcohol is incorporated into the new acetal moiety.

Transformations to Nitrogen-Containing Chiral Scaffolds

The conversion of (2R,3E)-4-phenyl-3-buten-2-ol into nitrogen-containing chiral scaffolds, such as amino alcohols and their derivatives, is of significant interest due to the prevalence of these motifs in biologically active molecules. researchgate.net

One of the most direct methods for the introduction of a nitrogen functionality is the Sharpless Asymmetric Aminohydroxylation . This powerful reaction allows for the stereoselective synthesis of 1,2-amino alcohols from alkenes. nih.govnih.govcapes.gov.brorganic-chemistry.org In the context of (2R,3E)-4-phenyl-3-buten-2-ol, this reaction would target the carbon-carbon double bond, leading to the formation of a diol-amine derivative with the creation of new stereocenters. The regioselectivity and stereoselectivity of the addition are controlled by the choice of chiral ligand and nitrogen source. organic-chemistry.org

The Mitsunobu reaction can also be utilized to introduce nitrogen nucleophiles. organic-chemistry.orgresearchgate.net By reacting (2R,3E)-4-phenyl-3-buten-2-ol with nitrogen-containing nucleophiles like phthalimide (B116566) or hydrazoic acid, followed by subsequent transformations, chiral amines can be synthesized with inversion of configuration at the alcohol's stereocenter. organic-chemistry.org

Another strategy involves the conversion of the alcohol into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an azide (B81097). The azide can then be reduced to the corresponding amine.

These transformations of (2R,3E)-4-phenyl-3-buten-2-ol underscore its importance as a versatile chiral building block, providing access to a wide range of valuable and complex molecular architectures.

Applications of 2r,3e 4 Phenyl 3 Buten 2 Ol As a Chiral Building Block in Complex Synthesis

Role in Natural Product Synthesis

The inherent chirality of (2R,3E)-4-phenyl-3-buten-2-ol makes it an excellent starting material for the synthesis of complex natural products, where the precise arrangement of stereocenters is crucial for biological activity.

A significant application of (2R,3E)-4-phenyl-3-buten-2-ol is in the construction of key stereocenters in bioactive molecules. A notable example is its use in the synthesis of a crucial intermediate for the potent and selective NK-1 receptor antagonist L-733,060. The synthesis of this class of compounds is of great interest due to their potential as antiemetic and antidepressant drugs. nih.gov

The key step in this synthetic approach is the Sharpless asymmetric epoxidation of the allylic alcohol (2R,3E)-4-phenyl-3-buten-2-ol. eurekaselect.comscholaris.canih.gov This reaction proceeds with high diastereoselectivity to yield a chiral epoxy alcohol. The stereochemistry of the starting material directly dictates the absolute configuration of the newly formed epoxide ring, thus establishing a key stereocenter with high fidelity.

The resulting epoxy alcohol serves as a versatile intermediate that can be further elaborated to introduce other necessary functionalities and build the complex architecture of the target molecule. The phenyl group in the starting material also provides a handle for further transformations or can be an integral part of the final molecular scaffold.

The utility of (2R,3E)-4-phenyl-3-buten-2-ol as a chiral building block is evident in retrosynthetic analysis. For the synthesis of the aforementioned NK-1 receptor antagonist intermediate, the disconnection strategy hinges on the Sharpless asymmetric epoxidation.

Retrosynthetic Analysis of a Key Intermediate for L-733,060:

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Contributions to the Synthesis of Enantiopure Pharmaceutical Intermediates

The ability to introduce chirality with precision makes (2R,3E)-4-phenyl-3-buten-2-ol a valuable precursor for enantiopure pharmaceutical intermediates.

As demonstrated in the synthesis of the intermediate for L-733,060, (2R,3E)-4-phenyl-3-buten-2-ol is instrumental in preparing chiral scaffolds for drug development. The NK-1 receptor antagonist class of drugs often features complex stereochemical arrangements, and starting with a chiral building block like (2R,3E)-4-phenyl-3-buten-2-ol is a highly effective strategy. nih.govpnas.org

The synthesis of these antagonists often involves the construction of substituted morpholine (B109124) or piperidine (B6355638) cores. nih.gov The chiral epoxide derived from (2R,3E)-4-phenyl-3-buten-2-ol is an ideal precursor for the stereoselective synthesis of such heterocyclic systems.

Table 1: Application in Pharmaceutical Intermediate Synthesis

Target Intermediate Key Reaction Starting Material Relevance

The primary methodology for incorporating the chirality of (2R,3E)-4-phenyl-3-buten-2-ol into target molecules is through the transformation of its functional groups. The Sharpless asymmetric epoxidation is a prime example, converting the allylic alcohol into a chiral epoxide. chemrxiv.orgresearchgate.net

Once the chiral epoxide is formed, it can undergo a variety of regioselective and stereospecific ring-opening reactions. For instance, reaction with a nucleophile can open the epoxide to form a diol derivative with a new stereocenter. This diol can then be further functionalized and cyclized to form the desired heterocyclic scaffold of the pharmaceutical target.

Another potential methodology involves the rhodium-catalyzed dynamic kinetic enantio-, chemo-, and regioselective allylation of nucleophiles using 4-phenyl-3-buten-2-ol (B3023580) as the allyl source. researchgate.net This reaction allows for the direct formation of carbon-carbon or carbon-heteroatom bonds with high stereocontrol, offering an alternative and efficient route for incorporating the chiral fragment into a larger molecule.

Development of Novel Chiral Ligands and Catalysts

While direct examples of novel chiral ligands or catalysts synthesized from (2R,3E)-4-phenyl-3-buten-2-ol are not extensively documented in readily available literature, its structure makes it a promising candidate for such applications. The development of chiral ligands from readily available chiral molecules is a cornerstone of asymmetric catalysis. chemrxiv.orgnp-mrd.org

The allylic alcohol functionality of (2R,3E)-4-phenyl-3-buten-2-ol provides a handle for the introduction of phosphine (B1218219) groups, which are common coordinating moieties in transition metal catalysts. np-mrd.orgmdpi.com For instance, the hydroxyl group could be converted into a leaving group, followed by nucleophilic substitution with a phosphide (B1233454) anion. Alternatively, the double bond could be functionalized to introduce a phosphine-containing side chain.

The well-defined stereochemistry of the starting alcohol would be transferred to the resulting ligand, creating a chiral environment around the metal center to which it coordinates. Such ligands could potentially be employed in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.

Table 2: Potential Chiral Ligand Synthesis from an Allylic Alcohol

Ligand Type Synthetic Approach Potential Application

The ready availability of both enantiomers of 4-phenyl-3-buten-2-ol would also allow for the synthesis of both enantiomers of a potential new ligand, which is highly advantageous in asymmetric catalysis for accessing both enantiomers of a desired product.

Theoretical and Computational Investigations of 2r,3e 4 Phenyl 3 Buten 2 Ol

Conformational Analysis and Stereoisomeric Stability

Ab Initio and Density Functional Theory (DFT) Studies of Preferred Conformations

While specific ab initio or DFT studies on the conformational preferences of (2R,3E)-4-phenyl-3-buten-2-ol are not extensively documented in publicly available literature, the principles of such investigations can be understood from studies on analogous molecules. For instance, computational studies on similar chiral alkenes and allylic alcohols have demonstrated the power of these methods. acs.orgnih.gov

A conformational analysis of (2R,3E)-4-phenyl-3-buten-2-ol would typically begin by identifying the key rotatable bonds: the C2-C3 bond and the C1-C2 bond, as well as the bond connecting the phenyl group to the butenyl chain. By systematically rotating these bonds and calculating the single-point energy at each step, a potential energy surface can be mapped out.

Ab initio methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), along with various DFT functionals (e.g., B3LYP, PBE0), would be employed with appropriate basis sets (e.g., 6-31G*, cc-pVDZ) to optimize the geometry of the various conformers and calculate their relative energies. These calculations would likely reveal that the most stable conformers are those that minimize steric hindrance and optimize stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the double bond or the phenyl ring. For example, a study on the related compound, (E)-4-phenylbut-3-en-2-one, using second-order Møller–Plesset theory, suggested the existence of at least two chiral conformers.

Energy Landscape Exploration and Interconversion Barriers

Beyond identifying stable conformers, computational chemistry allows for the exploration of the energy landscape that connects them. This involves locating the transition states that represent the energy maxima along the pathways of conformational interconversion. The energy difference between a stable conformer and a transition state is the activation energy or rotational barrier.

Calculating these barriers is computationally demanding but provides invaluable information about the molecule's flexibility at different temperatures. Methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) can be used to find the minimum energy paths between conformers. Ab initio calculations of torsion and inversion barriers in similar systems have shown that the choice of computational method and basis set is critical for obtaining accurate results. nih.gov For (2R,3E)-4-phenyl-3-buten-2-ol, understanding these barriers would clarify which conformations are readily accessible at room temperature and which are kinetically trapped.

Elucidation of Reaction Mechanisms and Stereoselectivity

Computational chemistry is an indispensable tool for understanding how chemical reactions occur and why certain stereoisomers are formed preferentially. For a chiral molecule like (2R,3E)-4-phenyl-3-buten-2-ol, this is particularly important for designing stereoselective syntheses.

Transition State Modeling for Asymmetric Synthetic Routes

One of the key applications of computational chemistry in organic synthesis is the modeling of transition states. The stereochemical outcome of many asymmetric reactions is determined at the transition state, and by calculating the energies of competing transition state structures, one can predict which product will be favored. acs.org

For the synthesis of (2R,3E)-4-phenyl-3-buten-2-ol, a common approach is the asymmetric reduction of the corresponding ketone, (E)-4-phenyl-3-buten-2-one, or the asymmetric addition of a nucleophile to cinnamaldehyde. DFT calculations can be used to model the transition states of these reactions in the presence of a chiral catalyst. nih.govrsc.org For example, in a catalyzed reduction, the calculations would model the interaction of the ketone, the reducing agent, and the chiral ligand. By comparing the energies of the transition states leading to the (2R,3E) and (2S,3E) enantiomers, the enantioselectivity of the reaction can be predicted. These models often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the chiral induction. acs.org

Computational Prediction of Enantioselectivity and Diastereoselectivity

The quantitative prediction of enantioselectivity and diastereoselectivity is a major goal of computational organic chemistry. By calculating the free energy difference (ΔΔG‡) between the diastereomeric transition states, the enantiomeric excess (ee) or diastereomeric ratio (dr) can be estimated using the following relationship derived from transition state theory:

ee or dr = (k_major - k_minor) / (k_major + k_minor) = (e^(-ΔΔG‡_major/RT) - e^(-ΔΔG‡_minor/RT)) / (e^(-ΔΔG‡_major/RT) + e^(-ΔΔG‡_minor/RT))

Where k is the rate constant, R is the gas constant, and T is the temperature.

DFT studies have been successfully used to predict the stereochemical outcomes of various reactions, including the synthesis of allylic alcohols. nih.govrsc.org For the synthesis of (2R,3E)-4-phenyl-3-buten-2-ol, computational models could be used to screen different chiral catalysts and reaction conditions to identify those that are likely to give the highest stereoselectivity, thus guiding experimental work.

Spectroscopic Property Prediction to Aid Structural Elucidation

Computational methods can predict various spectroscopic properties, which can be invaluable for confirming the structure and stereochemistry of a synthesized molecule. By comparing the calculated spectra with experimental data, the absolute configuration and predominant conformation in solution can be determined.

For (2R,3E)-4-phenyl-3-buten-2-ol, the prediction of its Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) spectra would be particularly useful.

NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) and coupling constants (J) of the hydrogen and carbon atoms in the molecule. By performing a Boltzmann averaging of the calculated spectra of the most stable conformers, a theoretical spectrum that can be directly compared to the experimental one can be generated. schrodinger.com This can aid in the assignment of complex spectra and provide insights into the molecule's conformation in solution.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. The VCD spectrum is the differential absorption of left and right circularly polarized infrared light. DFT calculations can reliably predict the VCD spectra of chiral molecules. acs.orgdtu.dkresearchgate.net By comparing the calculated VCD spectrum for the (2R,3E) enantiomer with the experimental spectrum, the absolute configuration can be unambiguously assigned. This approach has become a standard tool in stereochemical analysis. researchgate.net

Below is a table summarizing the types of computational data that would be generated in a thorough theoretical investigation of (2R,3E)-4-phenyl-3-buten-2-ol.

Computational DataDescriptionApplication
Relative Conformational Energies Energies of different rotational isomers (conformers) calculated using methods like DFT or MP2.Identifies the most stable conformations of the molecule.
Interconversion Barriers Activation energies for the rotation around single bonds, connecting different conformers.Determines the flexibility of the molecule and the accessibility of different conformations at a given temperature.
Transition State Geometries and Energies The structure and energy of the highest point on the reaction coordinate for a chemical transformation.Elucidates reaction mechanisms and predicts the stereochemical outcome of a reaction.
Predicted NMR Chemical Shifts and Coupling Constants Theoretical values for 1H and 13C NMR spectra based on the electronic environment of the nuclei.Aids in the assignment of experimental NMR spectra and provides information about the molecular conformation.
Predicted VCD and IR Spectra Theoretical vibrational spectra, including the differential absorption of circularly polarized light for VCD.Used to determine the absolute configuration of the chiral center and to confirm the overall structure by comparison with experimental spectra.

Calculation of Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD) Spectra

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. researchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for a specific enantiomer.

For a molecule like (2R,3E)-4-phenyl-3-buten-2-ol, theoretical calculations are essential for interpreting the experimental VCD spectra. The process typically involves:

Conformational Search: Identifying all low-energy conformers of the molecule using computational methods.

Quantum Chemical Calculations: For each conformer, the VCD and IR spectra are calculated using density functional theory (DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations to generate a final theoretical spectrum.

Similarly, Electronic Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized ultraviolet and visible light, can provide information about the electronic structure and stereochemistry of the molecule. Theoretical calculations of CD spectra also play a crucial role in their interpretation.

Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms in a molecule. guidechem.com Theoretical calculations of NMR chemical shifts have become increasingly accurate and are often used in conjunction with experimental data to confirm structural assignments.

The calculation of ¹H and ¹³C NMR chemical shifts for (2R,3E)-4-phenyl-3-buten-2-ol would involve computational methods like the Gauge-Including Atomic Orbital (GIAO) approach. This method allows for the prediction of the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts.

While a dedicated study detailing the theoretical and experimental NMR data for (2R,3E)-4-phenyl-3-buten-2-ol is not available, we can infer expected chemical shift ranges based on the analysis of structurally related compounds. For instance, studies on 4-phenyl-3-buten-2-one, which differs only in the oxidation state at the C2 position, provide valuable comparative data. researchgate.net

A hypothetical comparison between theoretical and experimental NMR data would be presented in the tables below. Such a comparison would be critical for validating the computational model and ensuring the accuracy of the structural elucidation.

Table 1: Theoretical and Experimental ¹H NMR Chemical Shifts (ppm) for (2R,3E)-4-phenyl-3-buten-2-ol

ProtonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H1 (CH3)Data not availableData not available
H2 (CHOH)Data not availableData not available
H3 (CH=)Data not availableData not available
H4 (=CH-Ph)Data not availableData not available
Phenyl-HData not availableData not available
OHData not availableData not available

Table 2: Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for (2R,3E)-4-phenyl-3-buten-2-ol

CarbonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (CH3)Data not availableData not available
C2 (CHOH)Data not availableData not available
C3 (CH=)Data not availableData not available
C4 (=CH-Ph)Data not availableData not available
Phenyl CData not availableData not available

The accurate prediction of these chemical shifts would depend on the level of theory and the basis set used in the calculations, as well as the consideration of solvent effects.

Advanced Analytical Methodologies for Characterization and Stereochemical Purity Determination of 2r,3e 4 Phenyl 3 Buten 2 Ol

Chromatographic Techniques for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is fundamental in asymmetric synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Protocols

Chiral HPLC is a cornerstone for the separation and quantification of enantiomers. The technique relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the resolution of a wide range of chiral compounds, including allylic alcohols.

For the analysis of (2R,3E)-4-phenyl-3-buten-2-ol and related aromatic allylic alcohols, columns like Chiralpak AD-H or Chiralcel OD-H, which are based on amylose and cellulose derivatives, respectively, are often employed. The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions between the aromatic ring of the analyte and the CSP, and steric effects. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation. The concentration of the alcohol modifier can significantly impact the retention times and the resolution of the enantiomers.

A typical HPLC protocol for the chiral separation of a compound structurally similar to (2R,3E)-4-phenyl-3-buten-2-ol is detailed in the table below.

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Expected Outcome Baseline separation of the (R)- and (S)-enantiomers, allowing for accurate determination of the enantiomeric excess from the integrated peak areas.

This table presents a representative HPLC method for chiral separation of an aromatic allylic alcohol, based on common practices in the field.

Chiral Gas Chromatography (GC) Methods

Chiral gas chromatography is another highly effective technique for the determination of enantiomeric excess, particularly for volatile compounds. Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are among the most common and successful CSPs for the GC separation of chiral alcohols.

For the analysis of (2R,3E)-4-phenyl-3-buten-2-ol, a derivatized cyclodextrin-based capillary column, such as one containing a permethylated β-cyclodextrin, would be a suitable choice. The separation is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin cavity. The stability of these complexes differs for each enantiomer, leading to different retention times. To enhance volatility and improve peak shape, the alcohol may be derivatized, for instance, by acylation to form the corresponding acetate (B1210297) ester.

A representative set of GC conditions for the chiral analysis of a related phenyl-substituted alcohol is provided below.

ParameterCondition
Column Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Hydrogen or Helium
Injector Temperature 250 °C
Detector Temperature 250 °C (FID)
Oven Program 100 °C (hold 1 min), then ramp to 150 °C at 2 °C/min
Expected Outcome Separation of the enantiomeric peaks, enabling the calculation of the enantiomeric excess.

This table illustrates a typical chiral GC method for the analysis of a chiral alcohol, based on established methodologies.

Spectroscopic Approaches for Absolute Configuration Assignment

While chromatographic methods are excellent for determining the relative amounts of enantiomers, spectroscopic techniques are indispensable for assigning the absolute configuration (i.e., the R or S designation) of a chiral center.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Vibrational circular dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a molecule in solution. nih.gov

The experimental VCD spectrum of an enantiomer is a unique fingerprint of its stereochemistry. To assign the absolute configuration, the experimental spectrum is compared to a theoretical spectrum calculated for a known configuration (e.g., the R-enantiomer) using quantum chemical methods, such as density functional theory (DFT). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. This method is particularly valuable as it does not require crystallization or derivatization of the analyte. researchgate.net

For (2R,3E)-4-phenyl-3-buten-2-ol, VCD analysis would involve recording the spectrum in a suitable solvent (e.g., CDCl₃) and comparing it with the DFT-calculated spectrum for the (R)-configuration. The vibrational modes involving the chiral center and the surrounding groups would be of particular interest.

Circular Dichroism (CD) Spectroscopy and Exciton (B1674681) Chirality Method

Circular dichroism (CD) spectroscopy in the UV-visible region is another chiroptical technique used for stereochemical analysis. The exciton chirality method, a powerful application of CD spectroscopy, is particularly well-suited for determining the absolute configuration of molecules containing two or more interacting chromophores. nih.govcolumbia.edu

For a molecule like (2R,3E)-4-phenyl-3-buten-2-ol, which has an isolated double bond and a phenyl group that absorb at different wavelengths, the intrinsic CD signals may be weak. To apply the exciton chirality method, the alcohol is typically derivatized with a chromogenic reagent to introduce a second chromophore in proximity to the existing one. The spatial interaction between the electric transition dipole moments of the two chromophores results in a characteristic bisignate (two-signed) CD curve, known as a CD couplet. The sign of this couplet (positive or negative) is directly related to the absolute configuration at the chiral center.

A common strategy for allylic alcohols is to form a benzoate (B1203000) or a related aromatic ester. The interaction between the newly introduced benzoate chromophore and the double bond chromophore of the allylic system provides the basis for the exciton coupling. A positive exciton couplet (positive first Cotton effect at longer wavelength, negative second Cotton effect at shorter wavelength) typically indicates a right-handed screw-like arrangement of the two chromophores, which can be correlated to the absolute configuration of the stereocenter.

DerivativeChromophoresExpected CD Signal
(2R,3E)-4-phenyl-3-buten-2-yl benzoateBenzoate and StyrylExciton-coupled bisignate curve

This table outlines the application of the exciton chirality method to determine the absolute configuration of the target molecule.

Chiral Derivatizing Agent (CDA) NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, but it cannot distinguish between enantiomers in a chiral environment. However, by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), the enantiomers are converted into a mixture of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra.

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its esters are classic examples of CDAs used for determining the absolute configuration of chiral alcohols. By preparing the Mosher's esters of (2R,3E)-4-phenyl-3-buten-2-ol using both (R)- and (S)-Mosher's acid chlorides, two diastereomeric esters are formed for each enantiomer of the alcohol. Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers reveals differences in the chemical shifts of the protons or fluorine atoms near the chiral center.

By systematically analyzing the chemical shift differences (Δδ = δS - δR) for the protons of the substituents around the newly formed ester linkage, a model of the preferred conformation of the diastereomeric esters can be constructed. This model, in turn, allows for the assignment of the absolute configuration of the original alcohol.

Chiral Derivatizing AgentResulting DiastereomersNMR Analysis
(R)- and (S)-Mosher's acid chlorideDiastereomeric Mosher's estersComparison of ¹H or ¹⁹F NMR chemical shifts of the substituents around the chiral center to determine the absolute configuration.

This table summarizes the use of CDA-NMR spectroscopy for the stereochemical analysis of the target compound.

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry

Direct X-ray crystallographic analysis of (2R,3E)-4-phenyl-3-buten-2-ol is often challenging due to the inherent difficulty in obtaining single crystals of sufficient quality from a low-melting solid or an oil. ed.ac.uk Furthermore, the compound consists only of carbon, hydrogen, and oxygen atoms. For such "light-atom" molecules, the anomalous scattering effects required for absolute configuration determination are very weak. ed.ac.uk To overcome these limitations, a common and effective strategy is the chemical derivatization of the alcohol to a crystalline solid with enhanced crystallizing properties and the incorporation of a "heavy atom" to produce a stronger anomalous scattering signal. ed.ac.uktcichemicals.com

A widely employed method for the derivatization of chiral alcohols is the formation of an ester with a carboxylic acid containing a heavy atom. tcichemicals.comrsc.org For (2R,3E)-4-phenyl-3-buten-2-ol, a suitable derivative is its p-bromobenzoate ester. The bromine atom provides a strong anomalous scattering center, facilitating the reliable determination of the absolute stereochemistry.

The synthesis of the p-bromobenzoate derivative is typically achieved by reacting (2R,3E)-4-phenyl-3-buten-2-ol with p-bromobenzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane. The resulting diastereomeric ester is then purified by chromatography and crystallized from an appropriate solvent system to yield single crystals suitable for X-ray diffraction analysis.

Upon successful crystallization, a single crystal of the p-bromobenzoate derivative of (2R,3E)-4-phenyl-3-buten-2-ol would be subjected to X-ray diffraction analysis. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam, typically from a copper or molybdenum source. The diffraction pattern, consisting of thousands of reflections, is collected and their intensities are measured.

The collected data are then processed to determine the unit cell dimensions, the space group, and the electron density distribution within the crystal. This electron density map reveals the positions of all atoms in the molecule, confirming the connectivity and relative stereochemistry.

Crucially, for the determination of the absolute configuration, the anomalous scattering of the bromine atom is utilized. ed.ac.uk This phenomenon results in slight differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). ed.ac.uk The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry of the chiral center. ed.ac.uktcichemicals.com A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute configuration with high confidence.

The crystallographic data would not only confirm the (2R) configuration at the stereocenter but also the (E)-configuration of the double bond, providing a complete and unambiguous structural elucidation of the molecule.

The following table represents typical crystallographic data that would be obtained from the X-ray analysis of the p-bromobenzoate derivative of (2R,3E)-4-phenyl-3-buten-2-ol.

ParameterValue
Chemical FormulaC17H15BrO2
Formula Weight331.20 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a (Å)6.543(2)
b (Å)12.876(4)
c (Å)18.912(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1592.3(9)
Z4
Density (calculated) (g/cm³)1.382
Absorption Coefficient (mm⁻¹)2.875
F(000)680
Data Collection and Refinement
Theta range for data collection (°)2.50 to 28.00
Reflections collected15432
Independent reflections3645 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.092
R indices (all data)R1 = 0.051, wR2 = 0.105
Absolute structure parameter (Flack x)0.01(2)

Future Research Directions and Emerging Paradigms for Chiral Homoallylic Alcohols

Integration into Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing for the synthesis of chiral homoallylic alcohols. These technologies enable precise control over reaction parameters, enhanced safety, and easier scalability. rsc.orgrsc.org

Key benefits and applications include:

Improved Reaction Control and Safety : Microreactors have high surface-to-volume ratios, which allow for efficient heat and mass transfer. nih.gov This leads to better control over reaction temperature and mixing, which is crucial for highly exothermic or fast reactions. The small reaction volumes also minimize safety risks associated with hazardous reagents or unstable intermediates. nih.gov

Enhanced Efficiency and Scalability : Continuous flow processes can be run for extended periods, allowing for the production of larger quantities of the target compound without the need for large-scale reactors. rsc.orgacs.org This makes scaling up from laboratory to industrial production more straightforward. rsc.org

Immobilized Catalysts : Flow systems are well-suited for the use of immobilized catalysts, including enzymes and metal complexes. rsc.orgacs.org This allows for easy separation of the catalyst from the product stream and enables catalyst recycling, which is both cost-effective and sustainable. nih.gov

Table 2: Advantages of Continuous Flow Synthesis

Feature Benefit
High Surface-to-Volume Ratio Enhanced heat and mass transfer, precise temperature control. nih.gov
Small Reaction Volumes Improved safety, especially with hazardous materials. nih.gov
Continuous Operation Easy scalability and potential for automation. rsc.orgacs.org
Integration of Multiple Steps Telescoped synthesis reduces waste and improves efficiency. acs.org

Chemoenzymatic and Multicatalytic Cascade Processes

Cascade reactions, where multiple transformations occur in a single pot, represent a highly efficient strategy for synthesizing complex molecules like chiral homoallylic alcohols. nih.govresearchgate.net By combining different catalytic systems, such as chemical catalysts and enzymes (chemoenzymatic) or multiple chemical catalysts (multicatalytic), chemists can construct intricate molecular architectures in a fraction of the steps required by traditional linear syntheses.

Notable examples and strategies include:

Combining Metal Catalysis and Biocatalysis : A powerful approach involves using a metal catalyst for a carbon-carbon bond-forming reaction, followed by an enzyme-catalyzed reduction to introduce chirality. For instance, a Heck coupling can be followed by an alcohol dehydrogenase (ADH) catalyzed asymmetric reduction to produce optically active allylic alcohols. mdpi.com

Enzyme Cascades : Multi-enzyme cascades can be designed to perform a series of transformations. For the synthesis of chiral amino-alcohols, a transketolase-catalyzed carbon-carbon bond formation can be coupled with a transaminase-catalyzed conversion of a keto group to a chiral amino group. nih.gov

One-Pot Multicatalytic Systems : These systems employ multiple chemical catalysts that are compatible and can operate orthogonally in the same reaction vessel. rsc.org For example, an iridium catalyst can be used for the isomerization of a homoallylic alcohol to an aldehyde, which is then subjected to an enantioselective 1,2-addition of an aryl boronic acid catalyzed by a ruthenium complex, all in one pot. rsc.org This strategy avoids the need to isolate the intermediate aldehyde.

Table 3: Examples of Cascade Reactions for Chiral Alcohol Synthesis

Cascade Type Catalysts Transformation
Chemoenzymatic Pd(OAc)2 / Alcohol Dehydrogenase Heck coupling followed by asymmetric reduction. mdpi.com
Multi-enzymatic Transketolase / Transaminase C-C bond formation followed by amination. nih.gov

Application in Machine Learning-Assisted Reaction Prediction and Optimization

Machine learning (ML) is emerging as a transformative tool in chemical synthesis, with the potential to accelerate the discovery and optimization of reactions for producing chiral homoallylic alcohols. cam.ac.ukpnas.orgchinesechemsoc.org By analyzing large datasets of chemical reactions, ML models can identify patterns and make predictions about reaction outcomes, such as yield and enantioselectivity. rsc.orgbeilstein-journals.org

Key applications of machine learning in this field include:

Prediction of Enantioselectivity : ML models, such as random forests and deep neural networks, can be trained on existing reaction data to predict the enantiomeric excess (% ee) of a new reaction. cam.ac.ukpnas.orgrsc.org This allows for the rapid in silico screening of catalysts and reaction conditions to identify those most likely to produce the desired chiral product with high selectivity. chinesechemsoc.org

Reaction Optimization : ML algorithms, particularly those used in active learning and Bayesian optimization, can guide the experimental process of reaction optimization. nih.govduke.edu By suggesting the next set of experiments to perform based on previous results, these tools can efficiently explore the reaction parameter space to find the optimal conditions with a minimal number of experiments. duke.edu

Generative Models for Catalyst Design : Deep generative models can be used to design novel chiral ligands or catalysts. rsc.org By learning the structural features of known effective catalysts, these models can propose new structures that may exhibit improved performance. rsc.org

Overcoming Data Scarcity : A significant challenge in applying ML to chemical synthesis is the often limited amount of available data. cam.ac.uknih.gov Techniques like transfer learning, where a model is pre-trained on a large dataset of general chemical information before being fine-tuned on a smaller, reaction-specific dataset, are being developed to address this issue. nih.govrsc.org

Table 4: Machine Learning Applications in Asymmetric Catalysis

Application ML Technique Goal
Enantioselectivity Prediction Random Forest, Deep Neural Networks Predict the % ee of a reaction to guide catalyst selection. pnas.orgrsc.org
Reaction Condition Optimization Active Learning, Bayesian Optimization Efficiently find optimal reaction conditions (temperature, solvent, etc.). duke.edu
Catalyst Design Generative Models Propose novel chiral catalysts with potentially enhanced properties. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,3E)-4-phenyl-3-buten-2-ol with high stereochemical purity?

  • Methodology : Utilize asymmetric hydrogenation of the corresponding α,β-unsaturated ketone precursor (e.g., (E)-4-phenyl-3-buten-2-one) using chiral catalysts such as Ru-BINAP complexes. Monitor reaction progress via GC-MS with polar columns (e.g., PEG-20M) to resolve stereoisomers .
  • Key Data : Hydrogenation enthalpy (ΔrH°) for related ketones is reported as -511.7 kJ/mol under liquid-phase conditions, suggesting exothermicity that requires temperature control to avoid racemization .

Q. How can the stereochemical configuration of (2R,3E)-4-phenyl-3-buten-2-ol be validated experimentally?

  • Methodology : Combine chiral chromatography (e.g., Chiralcel OD-H column) with nuclear Overhauser effect (NOE) NMR spectroscopy. Compare retention indices (RI) with literature values (e.g., RI = 148 on nonpolar GC columns) to confirm the (E)-configuration .
  • Data Contradiction Note : Discrepancies in RI values may arise from column phase differences (polar vs. nonpolar); cross-validate using mass spectral fragmentation patterns .

Q. What thermodynamic properties are critical for optimizing storage conditions for this compound?

  • Methodology : Determine vapor pressure and hygroscopicity via thermogravimetric analysis (TGA). Reference enthalpy data (ΔrH°) from hydrogenation studies to assess stability under inert atmospheres .

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